molecular formula C10H8N4O2 B12935745 2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide CAS No. 61745-73-1

2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide

Cat. No.: B12935745
CAS No.: 61745-73-1
M. Wt: 216.20 g/mol
InChI Key: PYFUMBUJWLSCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a hydroxy group and a benzamide moiety attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetone at low temperatures (0-5°C) to ensure high yield and purity . Another method involves the use of microwave irradiation, which can significantly reduce reaction time and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrotriazines.

    Substitution: Formation of substituted triazines with various functional groups.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide is unique due to its combination of a hydroxy group and a benzamide moiety, which imparts specific chemical and biological properties

Properties

CAS No.

61745-73-1

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-hydroxy-N-(1,3,5-triazin-2-yl)benzamide

InChI

InChI=1S/C10H8N4O2/c15-8-4-2-1-3-7(8)9(16)14-10-12-5-11-6-13-10/h1-6,15H,(H,11,12,13,14,16)

InChI Key

PYFUMBUJWLSCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=NC=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.